Imbricatolic Acid Lacks the Abortifacient Liability of Isocupressic Acid Despite Near-Identical Core Structure
Imbricatolic acid and isocupressic acid are regioisomers differing in the stereochemistry of the C-13 double bond. In vitro ruminal fluid incubations demonstrate that isocupressic acid undergoes rapid metabolic oxidation to agathic acid and dihydroagathic acid, metabolites directly linked to the abortifacient syndrome observed in cattle consuming Ponderosa pine needles [1]. Imbricatolic acid, in contrast, does not follow this metabolic pathway and has no documented abortifacient activity, establishing a critical safety differentiation despite minimal structural divergence [2].
| Evidence Dimension | Abortifacient activity / metabolic fate |
|---|---|
| Target Compound Data | No abortifacient activity documented; distinct biotransformation pathway |
| Comparator Or Baseline | Isocupressic acid: confirmed abortifacient principle; metabolized to agathic acid and dihydroagathic acid in rumen fluid |
| Quantified Difference | Qualitative difference: toxic vs. non-toxic |
| Conditions | In vitro cow rumen fluid preparations; in vivo cattle exposure studies |
Why This Matters
For research applications where in vivo safety is a concern, imbricatolic acid provides a structurally related but non-abortifacient alternative to isocupressic acid.
- [1] Lin SJ, Short RE, Ford SP, Grings EE, Rosazza JP. In vitro biotransformations of isocupressic acid by cow rumen preparations: formation of agathic and dihydroagathic acids. J Nat Prod. 1998 Jan;61(1):51-6. doi: 10.1021/np970372u. PMID: 9461652. View Source
- [2] Gardner DR, Panter KE, James LF, Stegelmeier BL. Abortifacient effects of lodgepole pine (Pinus contorta) and common juniper (Juniperus communis) on cattle. Vet Hum Toxicol. 1998 Oct;40(5):260-3. PMID: 9773954. View Source
